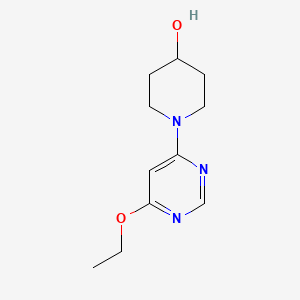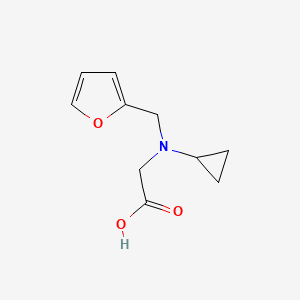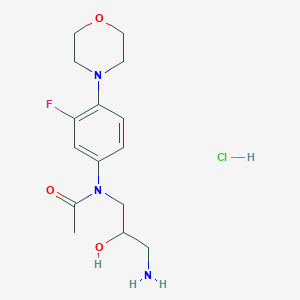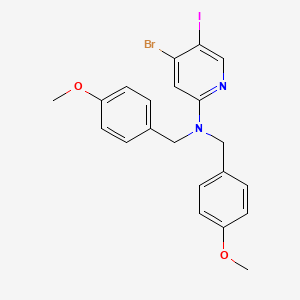
4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine is a complex organic compound characterized by the presence of bromine, iodine, and methoxybenzyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative, followed by the introduction of methoxybenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and methoxybenzyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine
- 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine is unique due to its specific combination of bromine, iodine, and methoxybenzyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
特性
分子式 |
C21H20BrIN2O2 |
|---|---|
分子量 |
539.2 g/mol |
IUPAC名 |
4-bromo-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H20BrIN2O2/c1-26-17-7-3-15(4-8-17)13-25(21-11-19(22)20(23)12-24-21)14-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
ZQHZQJBVOVJVJY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=C(C(=C3)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


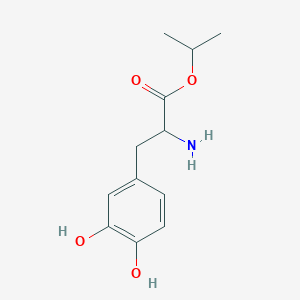
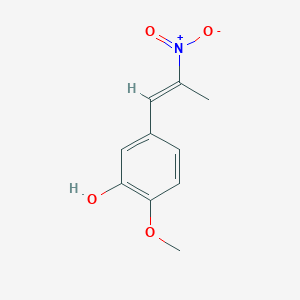
![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)
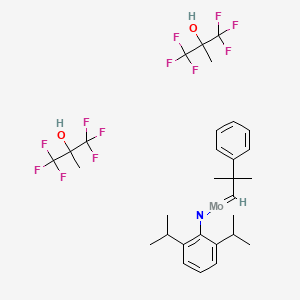
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)
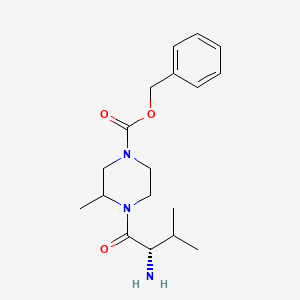
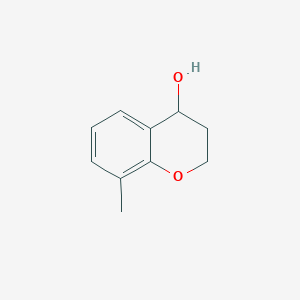
![N-[(1-aminocyclohexyl)methyl]acetamide](/img/structure/B12326938.png)
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride](/img/structure/B12326941.png)
